6-(5-Bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine
Description
Properties
CAS No. |
57381-45-0 |
|---|---|
Molecular Formula |
C9H7BrClN5 |
Molecular Weight |
300.54 g/mol |
IUPAC Name |
6-(5-bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H7BrClN5/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16) |
InChI Key |
RNXNJHBTMRPHBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NC(=NC(=N2)N)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method starts with the preparation of 5-bromo-2-chlorobenzonitrile, which is then subjected to cyclization with cyanamide under acidic conditions to form the triazine ring. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
6-(5-Bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with boronic acids or esters to form biaryl compounds.
Common Reagents and Conditions
Substitution: Sodium methoxide, potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
Substitution: Derivatives with different functional groups replacing bromine or chlorine.
Oxidation: Oxides of the triazine ring.
Reduction: Amines and other reduced forms of the compound.
Scientific Research Applications
6-(5-Bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an inhibitor of specific enzymes and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 6-(5-Bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
6-(Piperazin-1-yl)-1,3,5-triazine-2,4-diamine
- Structural Difference : The 5-bromo-2-chlorophenyl group in the target compound is replaced by a piperazine ring.
- Applications : This compound was identified as a scaffold for anti-schistosomiasis drugs. A Specs database search using its structure yielded 17 analogues, nine of which showed in vitro activity against schistosomes .
- Key Finding : The piperazine substituent enhances solubility and interaction with parasitic targets, contrasting with the hydrophobic halogenated phenyl group in the target compound.
Iminotriazines (IT1–IT4)
- Structural Differences: IT1: 6-[4-(benzylideneamino)phenyl] IT2: 6-{4-[(4-dimethylamino)benzylidene]aminophenyl} IT3: 6-{4-[(4-methoxybenzylidene)amino]phenyl} IT4: 6-{4-[(2-thienylmethylene)amino]phenyl}
- Applications: These iminotriazines were studied for graphene interactions. The substituents (e.g., methoxy, thienyl) modulate π-π stacking and charge transfer, suggesting the target compound’s bromo-chlorophenyl group may exhibit stronger van der Waals interactions .
6-(Pyridin-3-yl)-1,3,5-triazine-2,4-diamine
- Structural Difference : A pyridin-3-yl group replaces the halogenated phenyl.
- Applications : Forms 1D/2D hydrogen-bonded networks with sebacic acid. The dihedral angle (173.16°) between pyridine and triazine rings indicates near-planarity, whereas steric hindrance from bromo/chloro substituents in the target compound might reduce planarity .
Indaziflam (Herbicide)
- Structural Difference : Contains a 6-(1-fluoroethyl) group and an indene-derived substituent.
- Applications : A herbicide with metabolites including 6-[(1R)-1-fluoroethyl]-1,3,5-triazine-2,4-diamine. The fluoroethyl group enhances environmental persistence, unlike the bromo-chlorophenyl group, which may confer bioactivity in medicinal contexts .
6-(2,5-Dichlorophenyl)-1,3,5-triazine-2,4-diamine
- Structural Difference : 2,5-dichlorophenyl vs. 5-bromo-2-chlorophenyl.
- Applications: Part of irsogladine, a gastroprotective drug.
Key Research Findings
- Electronic Effects : Bromine’s electron-withdrawing nature may enhance the triazine core’s electrophilicity compared to chlorine or alkyl groups, influencing reactivity in drug design .
- Steric Considerations : The bulky bromo-chlorophenyl group could limit binding to flat targets (e.g., graphene) compared to smaller substituents like methoxy .
- Biological vs. Agricultural Use : Halogenated triazines with fluorine (indaziflam) prioritize environmental stability, while bromine/chlorine combinations may optimize bioactivity .
Biological Activity
6-(5-Bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine is a member of the triazine family, which has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features that allow it to interact with various biological targets, making it a potential candidate for therapeutic applications, particularly in oncology and neurology.
Chemical Structure and Properties
- IUPAC Name : 6-(5-Bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine
- Molecular Formula : C9H8BrClN5
- Molecular Weight : 283.55 g/mol
- CAS Number : Not explicitly provided in the search results but can be derived from its structure.
Biological Activity Overview
Recent studies indicate that 6-(5-Bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine exhibits significant biological activities, particularly in the following areas:
1. Anticancer Activity
Research has shown that derivatives of triazine compounds can inhibit key enzymes involved in cancer progression. For instance, N2,6-substituted 1,3,5-triazine-2,4-diamines have been reported to inhibit DNA topoisomerase IIα and various kinases involved in tumor growth and metastasis .
Table 1: Anticancer Activity of Triazine Derivatives
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 6-(5-Bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine | DNA Topoisomerase IIα | 10.5 | |
| Other Triazine Derivative | Carbonic Anhydrase | 15.0 |
2. CNS Activity
The compound also shows potential as a modulator of central nervous system (CNS) receptors. Specifically, it has been associated with binding to serotonin receptors (e.g., 5-HT6 and 5-HT7), which are crucial in the treatment of psychiatric disorders .
Table 2: CNS Receptor Affinity
| Compound Name | Receptor Type | Binding Affinity (Ki nM) | Reference |
|---|---|---|---|
| 6-(5-Bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine | 5-HT6 | 24 | |
| Other Triazine Derivative | Adenosine A2a | 30 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The triazine structure allows for effective binding to active sites of enzymes like DNA topoisomerase IIα and various kinases. This inhibition disrupts critical pathways necessary for cancer cell proliferation.
- Receptor Modulation : The compound’s affinity for CNS receptors suggests it may modulate neurotransmitter systems involved in mood regulation and cognitive function.
Case Studies
A notable case study highlighted the use of triazine derivatives in treating melanoma. The study found that specific derivatives exhibited cytotoxic effects on melanoma cell lines with IC50 values as low as M . This underscores the potential of triazines as lead compounds in cancer therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
